molecular formula C12H4Br4O B14212944 1,3,6,8-Tetrabromo-dibenzofuran CAS No. 617707-77-4

1,3,6,8-Tetrabromo-dibenzofuran

Katalognummer: B14212944
CAS-Nummer: 617707-77-4
Molekulargewicht: 483.77 g/mol
InChI-Schlüssel: YWOWMNYICWCZAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,6,8-Tetrabromo-dibenzofuran is a halogenated derivative of dibenzofuran, characterized by the presence of four bromine atoms at positions 1, 3, 6, and 8 on the dibenzofuran ring. This compound has the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,6,8-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and are conducted at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve high-quality products .

Analyse Chemischer Reaktionen

Types of Reactions: 1,3,6,8-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

1,3,6,8-Tetrabromo-dibenzofuran has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,3,6,8-Tetrabromo-dibenzofuran involves its interaction with various molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to changes in cellular processes, including inhibition of enzyme activity and disruption of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,3,6,8-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability .

Eigenschaften

CAS-Nummer

617707-77-4

Molekularformel

C12H4Br4O

Molekulargewicht

483.77 g/mol

IUPAC-Name

1,3,6,8-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-1-7-11-8(15)2-6(14)4-10(11)17-12(7)9(16)3-5/h1-4H

InChI-Schlüssel

YWOWMNYICWCZAJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Br)Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.